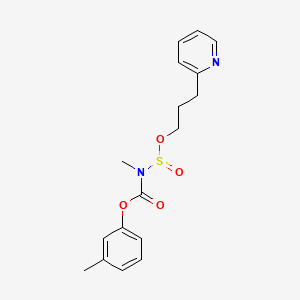
(3-methylphenyl) N-methyl-N-(3-pyridin-2-ylpropoxysulfinyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-methylphenyl) N-methyl-N-(3-pyridin-2-ylpropoxysulfinyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a carbamate group, a pyridine ring, and a sulfinyl group, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylphenyl) N-methyl-N-(3-pyridin-2-ylpropoxysulfinyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-methylphenyl isocyanate with N-methyl-N-(3-pyridin-2-ylpropoxy)sulfinamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(3-methylphenyl) N-methyl-N-(3-pyridin-2-ylpropoxysulfinyl)carbamate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various carbamate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-methylphenyl) N-methyl-N-(3-pyridin-2-ylpropoxysulfinyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-methylphenyl) N-methyl-N-(3-pyridin-2-ylpropoxysulfinyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(3-methylphenyl) N-methylcarbamate: Lacks the pyridine and sulfinyl groups, making it less complex.
N-methyl-N-(3-pyridin-2-ylpropoxysulfinyl)carbamate: Lacks the 3-methylphenyl group, altering its chemical properties.
Uniqueness
(3-methylphenyl) N-methyl-N-(3-pyridin-2-ylpropoxysulfinyl)carbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridine ring and sulfinyl group, in particular, enhances its reactivity and potential for diverse applications.
Propiedades
Número CAS |
84603-45-2 |
|---|---|
Fórmula molecular |
C17H20N2O4S |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
(3-methylphenyl) N-methyl-N-(3-pyridin-2-ylpropoxysulfinyl)carbamate |
InChI |
InChI=1S/C17H20N2O4S/c1-14-7-5-10-16(13-14)23-17(20)19(2)24(21)22-12-6-9-15-8-3-4-11-18-15/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3 |
Clave InChI |
OWVJHRXNPAVEIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OC(=O)N(C)S(=O)OCCCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Bis({bis[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14403889.png)
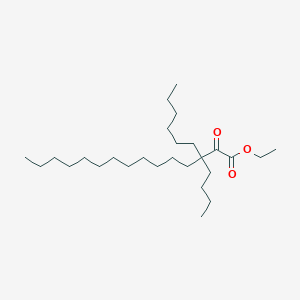
silane](/img/structure/B14403893.png)
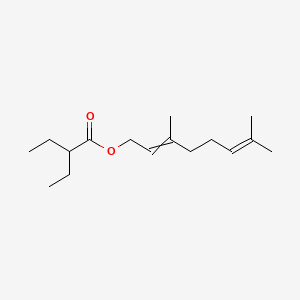
![N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide](/img/structure/B14403909.png)
![1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene](/img/structure/B14403915.png)
![2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol](/img/structure/B14403917.png)
![2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one](/img/structure/B14403927.png)
![N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14403933.png)
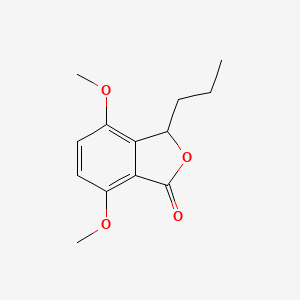
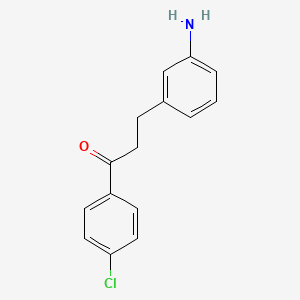
silane](/img/structure/B14403952.png)


